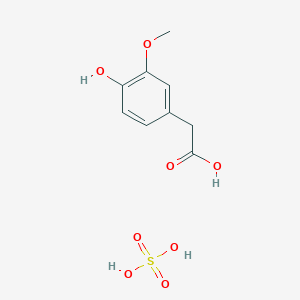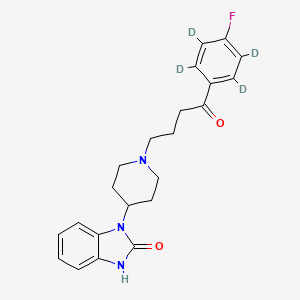
Benperidol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Benperidol-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Benperidol molecule . The general synthetic route involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-Fluorobutyrophenone . The reaction is typically carried out in an organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the deuterium-labeled compound .
化学反应分析
Types of Reactions
Benperidol-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoic acid derivatives, while reduction can yield alcohol derivatives .
科学研究应用
Benperidol-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and bioavailability of Benperidol in the body.
Neuropharmacology: Studied for its effects on dopamine receptors and its potential use in treating various psychiatric disorders.
Drug Development: Used as a reference compound in the development of new antipsychotic drugs.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify the presence of Benperidol in biological samples.
作用机制
Benperidol-d4 exerts its effects primarily by antagonizing dopamine D2 receptors in the brain . This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation, motivation, and motor control. The compound also exhibits weaker antagonism of serotonin receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar properties but different pharmacokinetic profiles.
Droperidol: Structurally similar to Benperidol but with a tetrahydropyridine ring.
Pimozide: Shares a similar chemical structure but has different clinical applications.
Uniqueness of Benperidol-d4
This compound is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This labeling provides valuable insights into the metabolic pathways and bioavailability of Benperidol, making it a crucial tool in drug development and research .
属性
分子式 |
C22H24FN3O2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
3-[1-[4-oxo-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i7D,8D,9D,10D |
InChI 键 |
FEBOTPHFXYHVPL-ULDPCNCHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])F)[2H] |
规范 SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
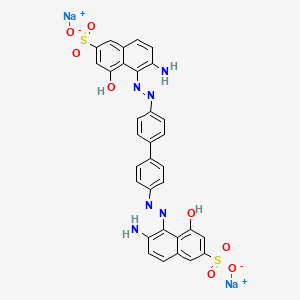
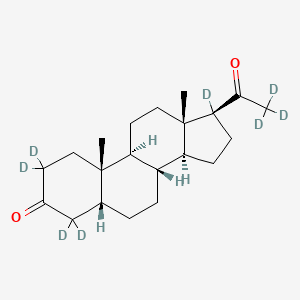
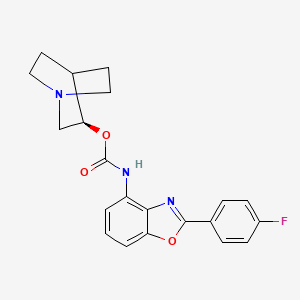
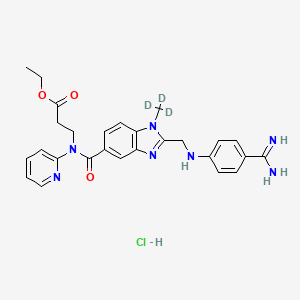
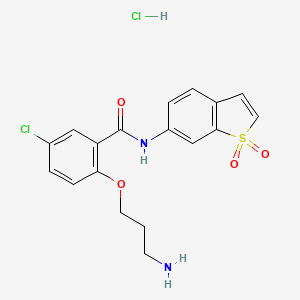
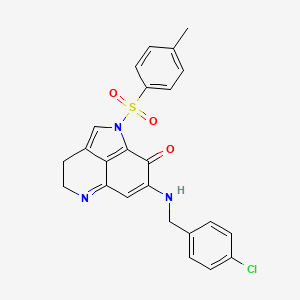

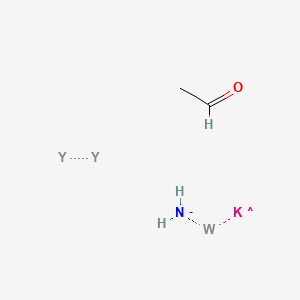


![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
